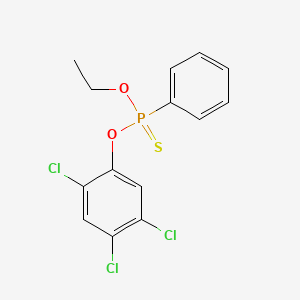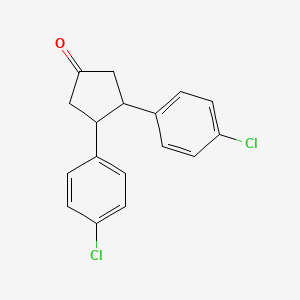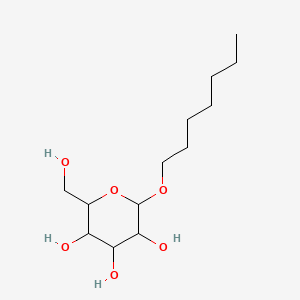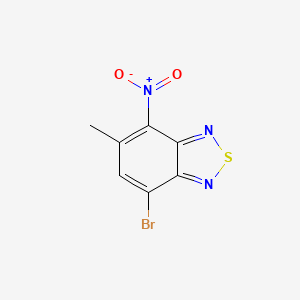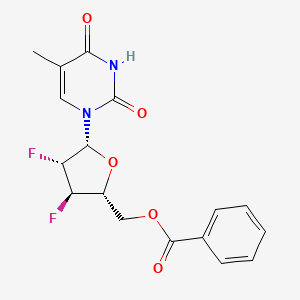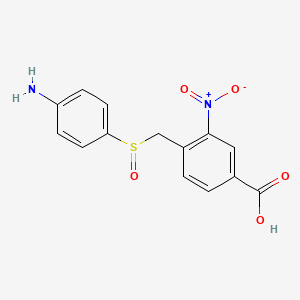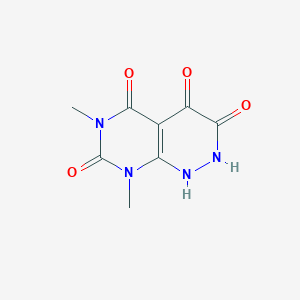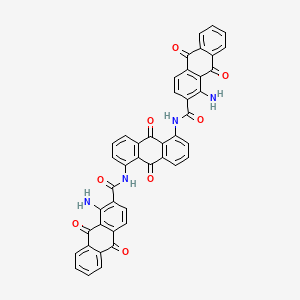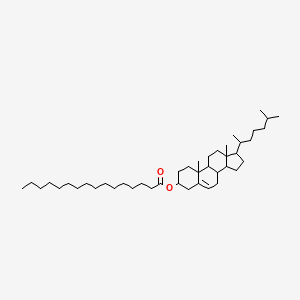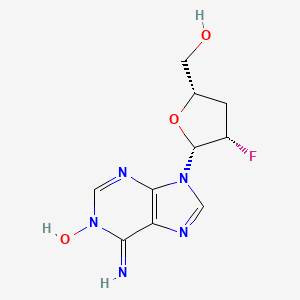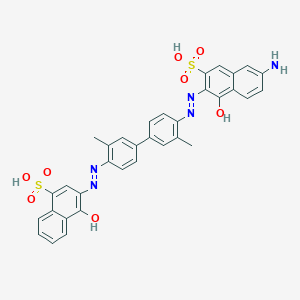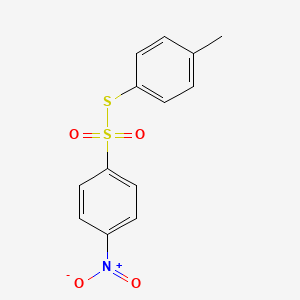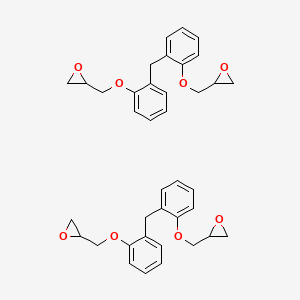
Oxirane, 2,2'-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer, is a complex organic compound known for its unique chemical structure and properties. This compound is part of the epoxy resin family, which is widely used in various industrial applications due to its excellent adhesive properties, chemical resistance, and mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the dimer.
-
Step 1: Formation of Glycidyl Ether
Reactants: Bisphenol F, Epichlorohydrin
Conditions: Basic medium (e.g., NaOH), temperature control
:Reaction: Bisphenol F+Epichlorohydrin→Glycidyl Ether Intermediate
-
Step 2: Dimerization
Reactants: Glycidyl Ether Intermediate
Conditions: Controlled temperature, catalyst (if necessary)
:Reaction: 2×Glycidyl Ether Intermediate→Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the epoxide rings.
Reduction: Reduction reactions can target the aromatic rings or the epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity with various nucleophiles makes it a versatile building block for complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential use in drug delivery systems and as bioactive agents. The ability to modify its structure allows for the design of molecules with specific biological activities.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in the development of medical adhesives and coatings.
Industry
Industrially, this compound is widely used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its excellent mechanical properties and chemical resistance make it ideal for demanding applications.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer involves its ability to form strong covalent bonds with various substrates. The epoxide rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is crucial for its adhesive properties and its use in polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A Diglycidyl Ether (BADGE)
- Bisphenol F Diglycidyl Ether (BFDGE)
- Novolac Epoxy Resins
Comparison
- Bisphenol A Diglycidyl Ether (BADGE) : Similar in structure but derived from bisphenol A. BADGE is widely used in epoxy resins but has different mechanical and thermal properties compared to Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer.
- Bisphenol F Diglycidyl Ether (BFDGE) : Very similar in structure and properties, but BFDGE has slightly different reactivity and is used in different applications.
- Novolac Epoxy Resins : These are based on phenolic novolac resins and have multiple epoxide groups, leading to higher cross-link density and different mechanical properties.
Conclusion
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an essential component in the production of high-performance materials and its potential in scientific research continues to be explored.
Properties
CAS No. |
91384-79-1 |
|---|---|
Molecular Formula |
C38H40O8 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/2C19H20O4/c2*1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h2*1-8,16-17H,9-13H2 |
InChI Key |
UJSHEDMKBWFFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4.C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



